Delapril hydrochloride
Overview
Description
Delapril hydrochloride is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid, which inhibit the angiotensin-converting enzyme, thereby reducing blood pressure .
Mechanism of Action
Target of Action
Delapril hydrochloride is primarily targeted towards the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
It is known that delapril is a prodrug and needs to be metabolized into its active metabolites to exert its effects . The half-life and clearance of delapril can vary based on factors such as renal function .
Result of Action
The inhibition of ACE by delapril leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . Additionally, the decrease in angiotensin II also reduces aldosterone secretion, leading to increased excretion of sodium and water . These effects make delapril an effective treatment for conditions like hypertension .
Action Environment
The action, efficacy, and stability of delapril can be influenced by various environmental factors. For instance, renal function can significantly impact the pharmacokinetics and effectiveness of delapril . Patients with impaired renal function may have higher plasma concentrations of delapril’s active metabolites and lower urinary excretion, potentially requiring dosage adjustments
Biochemical Analysis
Biochemical Properties
Delapril hydrochloride is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It interacts with the ACE enzyme, which plays a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause regression of cardiac hypertrophy in spontaneously hypertensive rats (SHR), indicating its potential effects on cardiac cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of interactions and transformations. It is a prodrug, meaning it is metabolically converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit ACE, blocking the conversion of angiotensin I to angiotensin II . This results in vasodilation, preventing the vasoconstrictive effects of angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, an oral controlled-release drug delivery system based on microspheres of polyglycerol esters of fatty acids (PGEFs) was applied to this compound, and the in-vitro release profile was controlled by selecting a PGEF with an appropriate hydrophilic-lipophilic balance value for the matrix .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a critical metabolic pathway for blood pressure regulation . It interacts with the ACE enzyme in this pathway, leading to the inhibition of angiotensin II production .
Subcellular Localization
As an ACE inhibitor, it is expected to localize in areas where the ACE enzyme is present, such as the endothelial cells and renal epithelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delapril hydrochloride involves the reaction of a compound of formula (II) with a compound of formula (III) in an organic solvent. The process includes several steps such as esterification, amidation, and hydrolysis under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry, thermogravimetry, and X-ray powder diffraction are used to characterize and ensure the quality of the raw materials .
Chemical Reactions Analysis
Types of Reactions
Delapril hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Delapril hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a model compound to study angiotensin-converting enzyme inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of antihypertensive drugs and combination therapies
Comparison with Similar Compounds
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Perindopril
- Quinapril
Uniqueness
Delapril hydrochloride is unique due to its specific chemical structure and the formation of two active metabolites that provide a dual mechanism of action. This dual action enhances its efficacy in inhibiting the angiotensin-converting enzyme compared to other similar compounds .
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJCVHVKXFIEPJ-JCNFZFLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048597 | |
Record name | Delapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83435-67-0 | |
Record name | Delapril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83435-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delapril hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl) glycine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMM3M5ZMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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